1-(4-bromobenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine
CAS No.: 414893-39-3
Cat. No.: VC5479121
Molecular Formula: C20H23BrN2
Molecular Weight: 371.322
* For research use only. Not for human or veterinary use.
![1-(4-bromobenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine - 414893-39-3](/images/structure/VC5479121.png)
Specification
CAS No. | 414893-39-3 |
---|---|
Molecular Formula | C20H23BrN2 |
Molecular Weight | 371.322 |
IUPAC Name | 1-[(4-bromophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine |
Standard InChI | InChI=1S/C20H23BrN2/c21-20-10-8-19(9-11-20)17-23-15-13-22(14-16-23)12-4-7-18-5-2-1-3-6-18/h1-11H,12-17H2/b7-4+ |
Standard InChI Key | XHGKWPDLYRUGLO-QPJJXVBHSA-N |
SMILES | C1CN(CCN1CC=CC2=CC=CC=C2)CC3=CC=C(C=C3)Br |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound consists of a piperazine ring substituted at one nitrogen with a 4-bromobenzyl group and at the other nitrogen with a (2E)-3-phenylprop-2-en-1-yl (styryl) moiety. The E-configuration of the styryl double bond imposes geometric constraints that influence molecular interactions, such as binding to planar biological targets .
Table 1: Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C23H26BrN3 | |
Molecular Weight | 448.38 g/mol | |
IUPAC Name | 1-(4-Bromobenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine | |
Key Functional Groups | Piperazine, Bromophenyl, Styryl |
The bromine atom at the para position of the benzyl group enhances electrophilicity, potentially facilitating halogen bonding in biological systems. The styryl group contributes rigidity, which may improve metabolic stability compared to flexible alkyl chains .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis involves two primary steps:
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Introduction of the 4-Bromobenzyl Group: Alkylation of piperazine with 4-bromobenzyl bromide under basic conditions (e.g., K2CO3 in acetone) .
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Styryl Group Incorporation: Palladium-catalyzed coupling (e.g., Heck reaction) between 1-(4-bromobenzyl)piperazine and styrene derivatives to install the E-configured double bond .
Critical Reaction Conditions
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Alkylation: Requires anhydrous conditions to prevent hydrolysis of the benzyl bromide .
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Coupling: Use of ligands like triphenylphosphine ensures regioselectivity and E-configuration retention .
Analytical Validation
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Nuclear Magnetic Resonance (NMR): Key signals include aromatic protons (δ 7.2–7.6 ppm), styryl vinyl protons (δ 6.5–7.0 ppm, J = 16 Hz for trans), and piperazine methylenes (δ 2.5–3.5 ppm) .
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Mass Spectrometry (MS): Molecular ion peak at m/z 448.38 (M+H)+ confirms molecular weight.
Physicochemical Properties
Solubility and Stability
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Solubility: Low in aqueous media; soluble in polar aprotic solvents (e.g., DMSO, acetone) .
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Thermal Stability: Decomposition observed above 250°C, consistent with aromatic and unsaturated moieties .
Table 2: Physicochemical Data
Property | Value | Method |
---|---|---|
Melting Point | Not reported | – |
logP | ~3.5 (estimated) | Computational |
pKa | Piperazine N: ~9.5 | Analog data |
Comparative Analysis with Structural Analogs
Bromophenyl Variants
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1-(3-Bromophenyl) Analogs: Reduced steric hindrance compared to 4-bromo isomers, altering receptor selectivity.
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1-(4-Bromophenyl)-3-phenylpropenone: Shares styryl motif but lacks piperazine, limiting CNS penetration .
Piperazine-Based Therapeutics
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Antipsychotics: Similar to trifluoperazine but with enhanced halogen interactions.
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Anticancer Agents: Bromine may confer DNA intercalation potential, as seen in cisplatin analogs.
Future Research Directions
Priority Investigations
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Crystallography: Determine 3D structure to validate E-configuration and intermolecular interactions .
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In Vivo Efficacy: Screen for antipsychotic or antitumor activity in murine models.
Synthetic Improvements
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